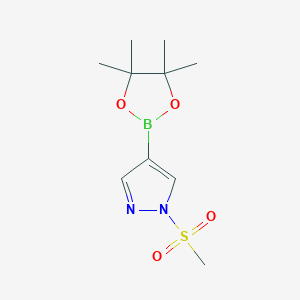![molecular formula C13H19F2NO B1399572 {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 1411633-23-2](/img/structure/B1399572.png)
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine
Vue d'ensemble
Description
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine, also known as (2-methylpropyl)-4-(2,2-difluoroethoxy)benzyl amine, is an organic compound with a molecular formula of C10H17F2NO. It is a colorless liquid at room temperature and has a boiling point of 229-230°C. It is a versatile organic compound with various applications in scientific research and industrial processes.
Applications De Recherche Scientifique
Ultraviolet Spectra Analysis
- The study of ultraviolet (UV) spectra of various amines, including aniline and aminopyridines, has shown that N-methylation increases the electron-donating ability of the amino group. This research is relevant for understanding the electronic properties of compounds similar to "{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine" (Cumper & Singleton, 1968).
Amine-Functionalized Materials
- Research on amine-functionalized colloidal silica highlights the importance of amine groups in various applications, particularly in material science. This study provides insights into convenient methods of synthesis and characterization of research-grade materials (Soto-Cantu et al., 2012).
Fluorescence Enhancement
- The study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," is particularly relevant for understanding how structural changes in amines can affect their optical properties (Yang, Chiou, & Liau, 2002).
CO2 Adsorption
- Research on tailoring amine-functionalized hybrid ceramics for CO2 adsorption demonstrates the application of amine compounds in environmental science, particularly in gas separation and adsorption technologies (Prenzel, Wilhelm, & Rezwan, 2014).
Neurotoxicity Studies
- The role of N-methyltransferases in the neurotoxicity associated with certain metabolites, including those derived from pyridines, offers insights into the biochemical and medical implications of amine derivatives (Ansher, Cadet, Jakoby, & Baker, 1986).
Propriétés
IUPAC Name |
N-[[4-(2,2-difluoroethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO/c1-10(2)7-16-8-11-3-5-12(6-4-11)17-9-13(14)15/h3-6,10,13,16H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQYGJGAFPYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1399490.png)
amine](/img/structure/B1399491.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)



![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)



![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)